

Solubility of Boc-Lys(Z)-OH (DCHA) in common organic solvents.

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Compound of Interest

Compound Name: Boc-Lys(Z)-OH (DCHA)

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Solubility Profile of Boc-Lys(Z)-OH (DCHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of $N\alpha$ -Boc- $N\epsilon$ -Z-L-lysine dicyclohexylammonium salt (**Boc-Lys(Z)-OH (DCHA)**), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding its solubility in various organic solvents is paramount for optimizing coupling reactions, purification processes, and overall yield and purity of the final peptide product.

Quantitative Solubility Data

Precise, quantitative solubility data for **Boc-Lys(Z)-OH (DCHA)** across a wide range of organic solvents is not extensively published in peer-reviewed literature. However, based on empirical evidence from its application in peptide synthesis and the general properties of similar protected amino acids, a qualitative and semi-quantitative solubility profile can be established. The following table summarizes the expected solubility in common organic solvents.

Solvent Name	Chemical Formula	Solvent Type	Expected Solubility
Dichloromethane (DCM)	CH_2Cl_2	Chlorinated	High
Chloroform	CHCl_3	Chlorinated	High
N,N-Dimethylformamide (DMF)	$(\text{CH}_3)_2\text{NC(O)H}$	Polar Aprotic	High
N-Methyl-2-pyrrolidone (NMP)	$\text{C}_5\text{H}_9\text{NO}$	Polar Aprotic	High
Dimethyl sulfoxide (DMSO)	$(\text{CH}_3)_2\text{SO}$	Polar Aprotic	High
Tetrahydrofuran (THF)	$\text{C}_4\text{H}_8\text{O}$	Ether	Moderate
Acetonitrile (ACN)	CH_3CN	Polar Aprotic	Low to Moderate
Ethyl Acetate (EtOAc)	$\text{CH}_3\text{COOCH}_2\text{CH}_3$	Ester	Low
Methanol (MeOH)	CH_3OH	Polar Protic	Low
Ethanol (EtOH)	$\text{C}_2\text{H}_5\text{OH}$	Polar Protic	Low
Isopropanol (IPA)	$(\text{CH}_3)_2\text{CHOH}$	Polar Protic	Very Low
Water	H_2O	Polar Protic	Insoluble
Diethyl Ether	$(\text{C}_2\text{H}_5)_2\text{O}$	Ether	Insoluble
Hexane	C_6H_{14}	Nonpolar	Insoluble

Note: "High" solubility generally implies that concentrations suitable for stock solutions and coupling reactions (e.g., $>0.1\text{ M}$) can be readily achieved. "Moderate" suggests that while soluble, achieving high concentrations may be difficult. "Low" and "Insoluble" indicate that the compound is not suitable for use as a solute in that solvent for most practical purposes in peptide synthesis.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for **Boc-Lys(Z)-OH (DCHA)** in a specific solvent, the following gravimetric method can be employed. This protocol is designed to be straightforward and reproducible in a standard laboratory setting.

Objective: To determine the saturation solubility of **Boc-Lys(Z)-OH (DCHA)** in a given organic solvent at a specific temperature.

Materials:

- **Boc-Lys(Z)-OH (DCHA)**
- Selected organic solvent (analytical grade or higher)
- Scintillation vials or other suitable sealed containers
- Analytical balance (readable to 0.1 mg)
- Vortex mixer
- Thermostatic shaker or water bath
- Centrifuge
- Pipettes
- Drying oven or vacuum desiccator

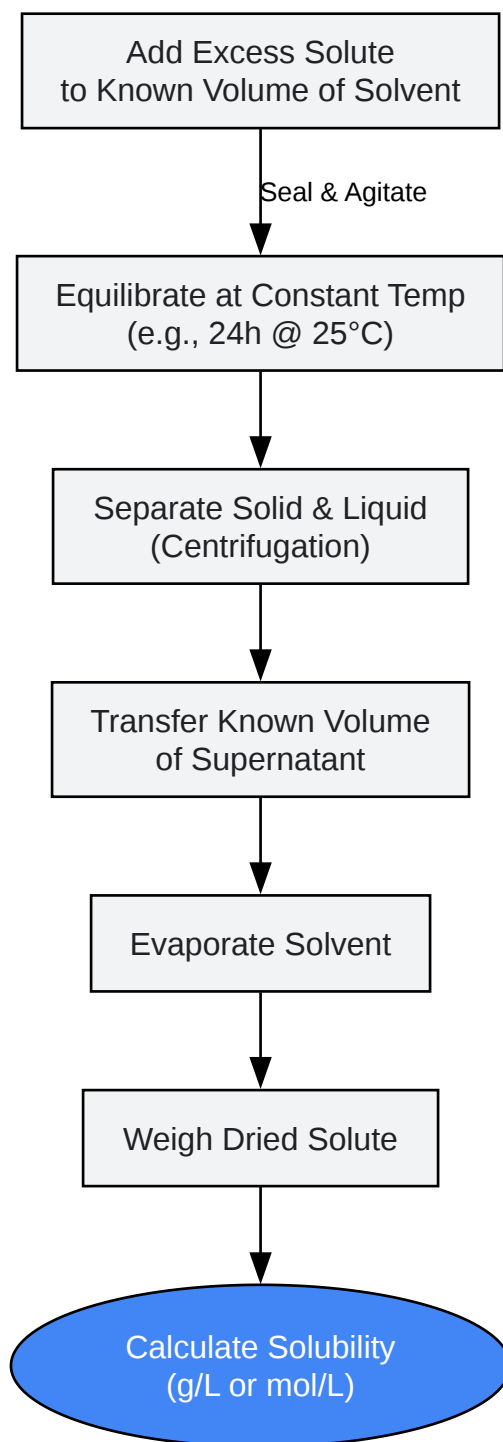
Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **Boc-Lys(Z)-OH (DCHA)** to a known volume (e.g., 2.0 mL) of the chosen solvent in a sealed vial. The excess solid should be clearly visible.
 - Tightly cap the vial to prevent solvent evaporation.
 - Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

- Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.
- Separation of Undissolved Solid:
 - After equilibration, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.
 - Carefully transfer a precise volume (e.g., 1.0 mL) of the clear supernatant to a pre-weighed, clean, and dry vial. Ensure no solid particles are transferred.
- Solvent Evaporation and Gravimetric Analysis:
 - Evaporate the solvent from the vial containing the supernatant. This can be achieved by placing the vial in a drying oven at a temperature below the decomposition point of the compound and above the boiling point of the solvent, or by using a vacuum desiccator.
 - Once the solvent is completely evaporated and a constant weight is achieved, re-weigh the vial.
- Calculation of Solubility:
 - The mass of the dissolved solid is the final weight of the vial minus the initial (tare) weight.
 - Calculate the solubility using the following formula: $\text{Solubility (g/L)} = (\text{Mass of dissolved solid (g)}) / (\text{Volume of supernatant taken (L)})$

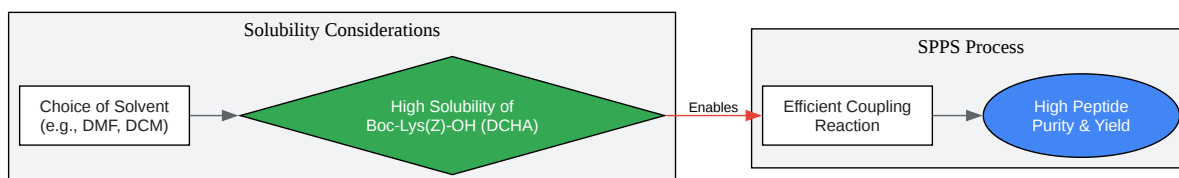
Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for determining solubility and the logical relationship of solubility to the process of peptide synthesis.



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Caption: Experimental workflow for gravimetric solubility determination.



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Caption: Impact of solubility on Solid-Phase Peptide Synthesis (SPPS).

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